

NV-143: A Second-Generation Tumor Inhibitor Targeting Key Oncogenic Pathways

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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

NV-143 (also known as **ME-143**) is a synthetic isoflavone analogue that has emerged as a promising second-generation tumor inhibitor with broad-spectrum anti-cancer activity. This technical guide provides an in-depth overview of the core mechanisms of action of NV-143, detailing its role as a potent and specific inhibitor of the tumor-associated NADH oxidase (ENOX2). Furthermore, this document elucidates the downstream effects of NV-143 on critical oncogenic signaling pathways, including the WNT/ β -catenin and mitochondrial oxidative phosphorylation pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development of this compound.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents that target specific molecular vulnerabilities of tumor cells. NV-143 is a second-generation isoflavone derivative that has demonstrated significant anti-proliferative and chemosensitizing effects across a range of cancer cell lines in preclinical studies. Its primary mechanism of action involves the targeted inhibition of ENOX2, a cancer-specific cell surface protein, leading to the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action

Inhibition of ENOX2

NV-143 is a highly specific inhibitor of the tumor-associated NADH oxidase, ENOX2.^[1] Unlike the constitutively expressed ENOX1 found on normal cells, ENOX2 is exclusively expressed on the surface of cancer cells, making it an attractive target for cancer-specific therapy.^{[1][2]} NV-143 binds to ENOX2 with high affinity, blocking its enzymatic activities.^{[1][3][4]} This inhibition disrupts two critical functions of ENOX2:

- **Oxidative Activity:** NV-143 rapidly blocks the oxidation of NADH and reduced coenzyme Q10.^{[1][3][4]}
- **Protein Disulfide-Thiol Interchange Activity:** The inhibition of this activity occurs progressively and is linked to the inhibition of cell enlargement, a crucial step for cell cycle progression.^{[1][3][4]}

The selective inhibition of ENOX2 by NV-143, without affecting the function of ENOX1 in normal cells, underscores the tumor-specific nature of this compound.^{[1][3][4]}

Downstream Signaling Pathways

The inhibition of ENOX2 by NV-143 triggers a cascade of downstream effects that impinge upon critical oncogenic signaling pathways.

NV-143 has been shown to be a potent inhibitor of the WNT/ β -catenin signaling pathway in colorectal cancer cells. This pathway is aberrantly activated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival. NV-143's inhibitory effect on this pathway contributes significantly to its anti-tumor activity.

NV-143 also targets cellular metabolism by acting as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) complex I (NADH:ubiquinone oxidoreductase).^[5] This inhibition disrupts cellular energy production and can induce apoptosis in cancer cells.

Quantitative Data

The anti-cancer efficacy of NV-143 has been quantified in various preclinical studies. The following tables summarize the key quantitative data.

Parameter	Cell Line	Value	Reference
EC50 (in vitro)	Various	20-50 nM	[1][3][4]
IC50 (in vitro)	A2780	0.47 μ M	[2]
R-182	0.13 μ M	[2]	
CP70	0.51 μ M	[2]	
Binding Affinity (Kd)	rENOX2	43 (40-50) nM	[1][3][4]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; rENOX2: recombinant ENOX2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of NV-143.

ENOX2 Inhibition Assay

This protocol is designed to measure the inhibition of ENOX2 activity by NV-143.

4.1.1. NADH Oxidase Activity Assay

- Reagents:
 - Recombinant ENOX2 protein
 - NADH solution (1 mg/mL in Tris-HCl buffer, pH 7.4)
 - NV-143 (various concentrations)
 - Tris-HCl buffer (50 mM, pH 7.4)
- Procedure:
 1. Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in Tris-HCl buffer for 15 minutes at 37°C.

2. Initiate the reaction by adding NADH to a final concentration of 150 μ M.
3. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
4. Calculate the rate of NADH oxidation and determine the IC50 value for NV-143.

4.1.2. Protein Disulfide-Thiol Interchange Activity Assay

- Reagents:
 - Recombinant ENOX2 protein
 - Dithiodipyridine (DTDP) solution
 - NV-143 (various concentrations)
 - Phosphate-buffered saline (PBS)
- Procedure:
 1. Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in PBS for up to 60 minutes at 37°C.
 2. Initiate the reaction by adding DTDP.
 3. Monitor the cleavage of DTDP by measuring the increase in absorbance at the appropriate wavelength.
 4. Calculate the rate of DTDP cleavage and determine the EC50 value for NV-143.[\[1\]](#)

WNT/ β -catenin Signaling Pathway Analysis

4.2.1. Luciferase Reporter Assay

- Cell Lines:
 - DLD-1 or RKO colorectal cancer cells
- Reagents:

- TOPFlash/FOPFlash reporter plasmids
- Renilla luciferase control plasmid
- Lipofectamine 2000 (or similar transfection reagent)
- NV-143 (various concentrations)
- Luciferase Assay System
- Procedure:
 1. Co-transfect cells with TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites) and a Renilla luciferase control plasmid.
 2. After 24 hours, treat the cells with varying concentrations of NV-143 for an additional 24-48 hours.
 3. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
 4. Normalize the TOPFlash/FOPFlash activity to the Renilla activity and express the results as fold change relative to vehicle-treated controls.

4.2.2. Western Blot for β -catenin

- Cell Lines:
 - DLD-1 or RKO colorectal cancer cells
- Reagents:
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - Primary antibody against β -catenin
 - Primary antibody against a loading control (e.g., β -actin or GAPDH)
 - HRP-conjugated secondary antibody

- ECL Western Blotting Substrate
- Procedure:
 1. Treat cells with NV-143 for the desired time points.
 2. Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
 3. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 4. Block the membrane with 5% non-fat milk or BSA in TBST.
 5. Incubate the membrane with the primary antibody against β -catenin overnight at 4°C.
 6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 7. Detect the protein bands using an ECL substrate and an imaging system.
 8. Normalize β -catenin levels to the loading control.

Mitochondrial Complex I Inhibition Assay

- Preparation of Mitochondria:
 - Isolate mitochondria from cultured cancer cells or animal tissues by differential centrifugation.
- Reagents:
 - NADH
 - Duroquinone
 - Potassium cyanide (KCN)
 - Rotenone (as a positive control)
 - NV-143 (various concentrations)

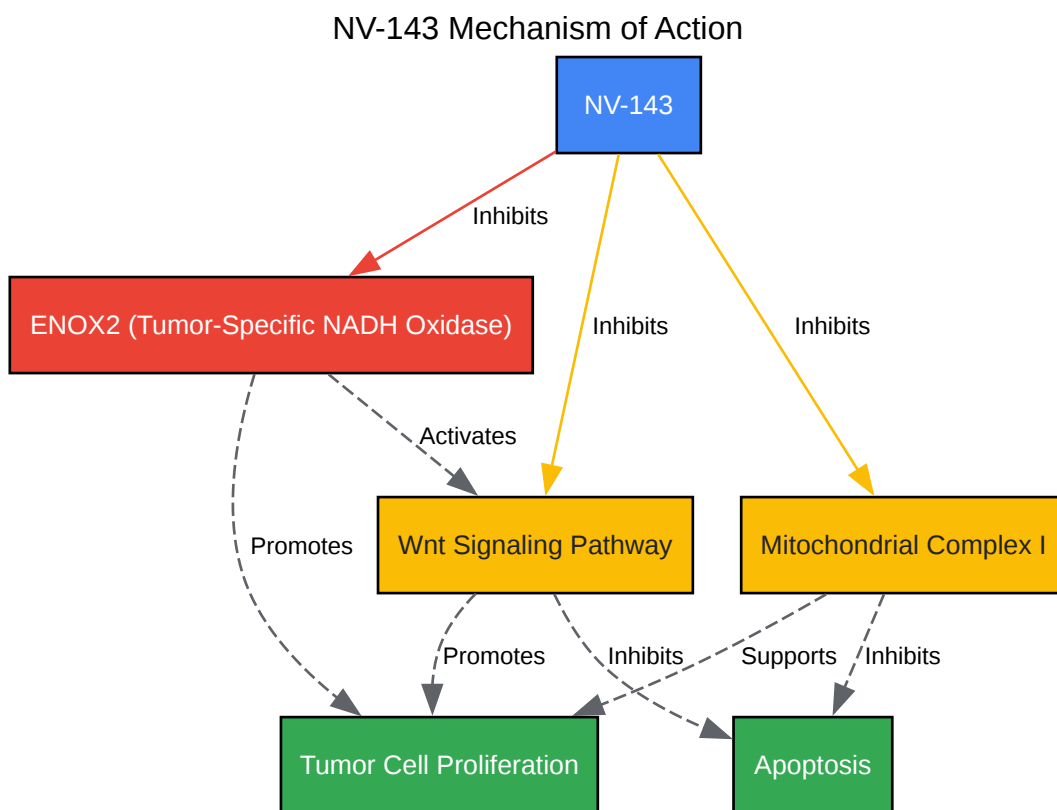
- Assay buffer (e.g., phosphate buffer with MgCl_2)
- Procedure:
 1. Pre-incubate isolated mitochondria with varying concentrations of NV-143 or rotenone in the assay buffer.
 2. Initiate the reaction by adding NADH and duroquinone.
 3. Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.
 4. Calculate the NADH:duroquinone reductase activity and determine the inhibitory effect of NV-143.

In Vivo Xenograft Study

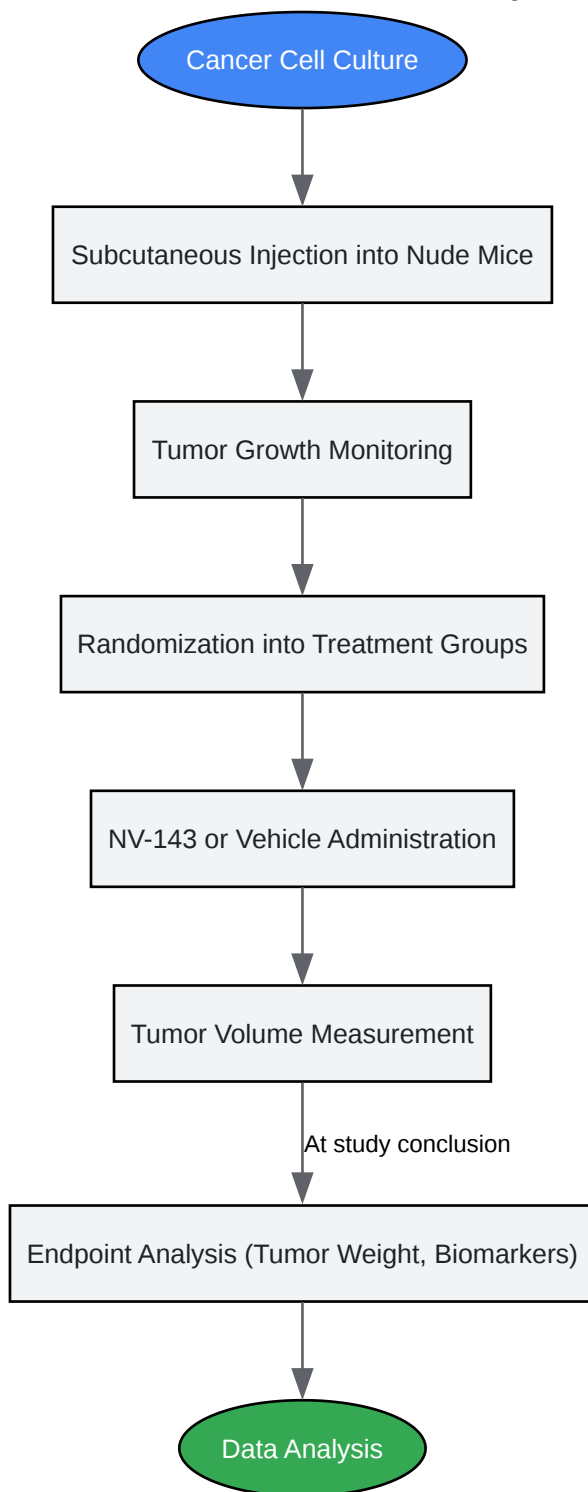
- Animal Model:
 - Athymic nude mice (e.g., BALB/c nude)
- Cell Line:
 - DLD-1 or other suitable cancer cell line
- Procedure:
 1. Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in Matrigel) into the flank of each mouse.
 2. Allow tumors to reach a palpable size (e.g., 100-200 mm^3).
 3. Randomize mice into control and treatment groups.
 4. Administer NV-143 (or its prodrug, triphendiol) via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.[6][7]
 5. Administer vehicle to the control group.
 6. Measure tumor volume regularly (e.g., twice weekly) using calipers.

7. Monitor animal body weight and overall health.
8. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations



Experimental Workflow for In Vivo Xenograft Study

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